![molecular formula C21H20N4O3 B252036 N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide, also known as Boc-Lys(BOC)-PZQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as a prodrug, with the lysine residue being cleaved off to release the active pyrazine-2-carboxamide compound.
Biochemical and Physiological Effects:
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. Additionally, it has been found to cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ has several advantages and limitations for lab experiments. Its ability to cross the blood-brain barrier and accumulate in the brain makes it a potential candidate for the treatment of brain tumors. However, its synthesis method is complex and requires the use of various reagents and solvents, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ. Further research is needed to fully understand its mechanism of action and its potential applications in cancer therapy and drug delivery. Additionally, studies are needed to optimize its synthesis method and improve its efficacy and safety for use in research.
Synthesemethoden
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis method involves the protection of the lysine amino group with a Boc group, followed by the coupling of the protected lysine with pyrazine-2-carboxylic acid. The final product is obtained through the deprotection of the Boc group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide(BOC)-PZQ has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
Molekularformel |
C21H20N4O3 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-[(3-phenylmethoxybenzoyl)amino]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-20(24-11-12-25-21(27)19-14-22-9-10-23-19)17-7-4-8-18(13-17)28-15-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
ZUWRVPNLGAFENA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCNC(=O)C3=NC=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCNC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.